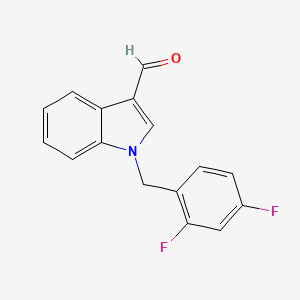

1-(2,4-Difluorobenzyl)-3-formyl-1H-indole

Description

Significance of the Indole (B1671886) Heterocyclic Scaffold in Organic Synthesis

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a structural cornerstone in a multitude of biologically active compounds. It is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin. safrole.comnih.gov The unique electronic properties of the indole scaffold, particularly the reactivity of the C3 position towards electrophilic substitution, make it a versatile building block for organic chemists. safrole.comnih.gov The ability to functionalize the indole core at various positions allows for the synthesis of diverse molecular architectures with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govnih.gov Due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, its incorporation can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.orgacs.org The presence of fluorine can alter the acidity or basicity of nearby functional groups and lead to more favorable interactions with protein binding sites. nih.govbeilstein-journals.org The strategic placement of fluorine atoms, as seen in the 2,4-difluorobenzyl moiety of the title compound, is a testament to the deliberate design principles aimed at optimizing molecular properties.

Role of the Formyl Group as a Versatile Functional Handle

The formyl group (-CHO) is an aldehyde functional group of immense importance in organic synthesis due to its reactivity and versatility. fiveable.mewikipedia.org It serves as a crucial precursor for a wide array of chemical transformations. tcichemicals.com The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack, enabling carbon-carbon bond-forming reactions such as aldol (B89426) and Wittig reactions. fiveable.metcichemicals.com Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other key functional groups. tcichemicals.com Its ability to be converted into amines via reductive amination further highlights its role as a versatile synthetic handle. tcichemicals.com In the context of indole chemistry, the 3-formylindole unit is a common intermediate for the elaboration of more complex molecules. scirp.org

Overview of Research Trends in N-Substituted and 3-Formyl Indole Derivatives

Research into N-substituted and 3-formyl indole derivatives remains a vibrant area of chemical investigation. The substitution at the N1 position of the indole ring is a common strategy to modulate the electronic properties of the scaffold and to introduce new steric and electronic features that can influence biological activity. nih.gov Concurrently, the 3-formyl group acts as a key building block for further functionalization. scirp.org The combination of these two features has led to the development of numerous compounds with diverse therapeutic applications, including as antagonists for various receptors and as enzyme inhibitors. nih.govnih.gov The ongoing exploration of this class of compounds is driven by the quest for new chemical entities with improved efficacy and novel mechanisms of action. ijpsr.com

Detailed Research Findings on 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole

While specific, in-depth research articles focusing exclusively on this compound are not widely available in the public domain, its chemical characteristics and synthetic accessibility can be inferred from the extensive literature on related N-substituted and 3-formyl indole derivatives.

The synthesis of this compound would likely follow established protocols in indole chemistry. A common route would involve the N-alkylation of indole-3-carboxaldehyde (B46971) with 2,4-difluorobenzyl bromide or a similar electrophile. Alternatively, N-alkylation of indole followed by formylation at the C3 position, for instance through a Vilsmeier-Haack reaction, would also yield the target molecule.

The physical and chemical properties of this compound can be predicted based on its structure. The difluorobenzyl group would increase its lipophilicity and metabolic stability. The formyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship studies.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Formula | C16H11F2NO | Based on structural components |

| Molecular Weight | 271.26 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar indole derivatives |

| Solubility | Expected to be soluble in common organic solvents | General characteristic of similar organic compounds |

| Reactivity | The formyl group is susceptible to nucleophilic addition and oxidation/reduction. The indole ring can undergo further electrophilic substitution. | Standard reactivity of aldehydes and indoles. |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMPDXFVMDHERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 2,4 Difluorobenzyl 3 Formyl 1h Indole and Its Analogues

Retrosynthetic Analysis of 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole

Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the final product and works backward to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two main disconnection points corresponding to the key bond formations.

The first disconnection is at the N1-benzyl bond. This suggests that the indole (B1671886) nitrogen can be functionalized with a 2,4-difluorobenzyl group. This leads to two potential precursors: indole-3-carbaldehyde and 2,4-difluorobenzyl halide (or a related electrophile).

The second primary disconnection occurs at the C3-formyl bond. This implies a C3-formylation of a 1-(2,4-difluorobenzyl)-1H-indole precursor. This approach requires the prior synthesis of the N-benzylated indole.

Therefore, the synthesis can proceed through two main routes:

Route A: N-alkylation of indole-3-carbaldehyde.

Route B: C3-formylation of 1-(2,4-difluorobenzyl)-1H-indole.

The choice between these routes often depends on the availability of starting materials, reaction yields, and the compatibility of functional groups.

N1-Functionalization Methodologies for Indoles

The introduction of a substituent at the N1 position of the indole ring is a fundamental transformation in indole chemistry.

Alkylation Strategies with Fluorinated Benzyl (B1604629) Halides

A common and direct method for N-alkylation involves the reaction of an indole with a benzyl halide. google.com In the context of synthesizing this compound, this involves reacting indole-3-carbaldehyde with 2,4-difluorobenzyl bromide or chloride.

The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to facilitate the reaction. orgsyn.org

A specific example involves the reaction of isatin (B1672199) with p-fluorobenzyl bromide in the presence of NaH in DMF to yield 1-(4-fluorobenzyl)-1H-indole-2,3-dione. chemicalbook.com This highlights the general applicability of this method for N-alkylation of indole derivatives.

Table 1: Reaction Conditions for N-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Indole | Benzyl bromide | KOH | DMSO | 1-Benzylindole orgsyn.org |

| Isatin | p-Fluorobenzyl bromide | NaH | DMF | 1-(4-Fluorobenzyl)-1H-indole-2,3-dione chemicalbook.com |

| Indole | Dimethyl carbonate | DABCO | - | N-Methylindole google.com |

Palladium-Catalyzed N-Arylation/N-Alkylation Approaches

In recent years, transition-metal-catalyzed reactions, particularly those using palladium, have become powerful tools for N-alkylation. acs.orgrsc.orgnih.gov These methods can offer milder reaction conditions and broader substrate scope compared to traditional methods.

Palladium catalysts, in combination with various ligands, can facilitate the coupling of indoles with alkyl halides or other electrophiles. acs.org While direct N-alkylation with benzyl halides is common, palladium catalysis can be particularly useful for more complex or challenging substrates. The "aza-Wacker" reaction, a palladium-catalyzed process, has been employed for the N-functionalization of indoles with olefins. nih.gov

C3-Formylation Methodologies for Indoles

The introduction of a formyl group at the C3 position is a key functionalization of the indole nucleus, as 3-formylindoles are valuable precursors for more complex molecules. sciencemadness.org

Vilsmeier-Haack Reaction and its Variants

The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles. pcbiochemres.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). pcbiochemres.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 3-formylindole. semanticscholar.org This method is widely applicable and generally provides good yields. rsc.org

Variants of the Vilsmeier-Haack reaction can utilize different amides or activating agents to achieve formylation. pcbiochemres.com

Boron-Catalyzed Formylation Protocols

More recently, boron-catalyzed formylation methods have emerged as a practical and efficient alternative. acs.orgnih.gov One such protocol uses boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst and trimethyl orthoformate (TMOF) as the formylating agent. acs.orgnih.gov

This method offers several advantages, including operational simplicity, the use of inexpensive reagents, and mild reaction conditions, often proceeding at ambient temperature with short reaction times. nih.gov The reaction has a broad substrate scope, allowing for the formylation of various substituted indoles. acs.org

Table 2: Comparison of C3-Formylation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Vilsmeier-Haack | POCl3, DMF | Typically requires stoichiometric POCl3 | High efficiency, well-established pcbiochemres.comijpcbs.com |

| Boron-Catalyzed | BF3·OEt2, TMOF | Mild, often neat conditions | Inexpensive reagents, short reaction times acs.orgnih.gov |

| Iron-Catalyzed | FeCl3, Formaldehyde, NH4OH | Air as oxidant | Environmentally benign, scalable organic-chemistry.org |

Direct C-H Formylation Strategies

The introduction of a formyl group onto an indole ring, particularly at the C-3 position, is a fundamental transformation in the synthesis of a vast array of biologically active compounds and synthetic intermediates. Direct C-H formylation strategies are often preferred due to their atom economy and procedural simplicity.

The most common and historically significant method for the 3-formylation of indoles is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent, a chloroiminium ion, readily attacks the electron-rich C-3 position of the indole nucleus. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. wikipedia.org

For the synthesis of this compound, the process would first involve the synthesis of the precursor, 1-(2,4-difluorobenzyl)-1H-indole. This N-alkylation is typically achieved by treating indole with a suitable base, such as potassium hydroxide or sodium hydride, followed by the addition of 2,4-difluorobenzyl bromide. orgsyn.org The resulting N-substituted indole is then subjected to Vilsmeier-Haack conditions. The reaction is highly regioselective for the C-3 position due to the electronic nature of the indole ring.

Table 1: Typical Conditions for Vilsmeier-Haack Formylation of N-Substituted Indoles

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃, DMF | Dichloromethane | 0 to rt | 1-3 | 85-95 |

Another notable direct formylation method is the Duff reaction , which utilizes hexamethylenetetramine (HMT) as the formylating agent in the presence of an acid, typically acetic or trifluoroacetic acid. While effective for phenols, its application to indoles is also documented, providing a milder alternative to the Vilsmeier-Haack reaction, albeit sometimes with lower yields. rsisinternational.org

More contemporary, metal-free approaches have also been developed. These include methods that use organocatalysts or photoredox catalysis to activate the C-H bond for formylation, often under milder and more environmentally friendly conditions. nih.gov For instance, visible-light-promoted formylation reactions using a photosensitizer and a one-carbon source have been reported for various indole substrates. nih.gov

Convergent and Divergent Synthesis Approaches for Complex Indole Architectures

The synthesis of libraries of structurally diverse indole analogues often employs convergent or divergent strategies to maximize molecular complexity from common intermediates.

A convergent synthesis for analogues of this compound would involve the separate synthesis of two or more key fragments, which are then combined in the final stages. For example, a variety of substituted benzyl halides could be prepared in parallel. Similarly, a range of indole-3-carboxaldehyde (B46971) precursors with different substituents on the indole core could be synthesized. The final step would be the N-alkylation of these indole aldehydes with the various benzyl halides. This approach allows for the rapid generation of a library of analogues with diversity at both the N-1 and other positions of the indole ring.

Conversely, a divergent synthesis would begin with a common precursor, such as 1-(2,4-difluorobenzyl)-1H-indole, which is then elaborated into a variety of final products. The indole core itself can be synthesized through classic methods like the Fischer, Bischler, or Reissert indole syntheses, allowing for initial diversity. From the N-benzylated indole, various C-H functionalization reactions can be performed. While formylation at C-3 yields the target compound, other reactions such as halogenation, nitration, or acylation could be carried out at different positions (e.g., C-2, C-5, or C-6) depending on the directing effects of the N-substituent and reaction conditions. The aldehyde group of this compound is a versatile handle for further diversification. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensations to form Schiff bases, chalcones, or other complex heterocyclic systems. researchgate.net

Table 2: Divergent Synthesis from this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, NaBH₃CN | Amine |

Development of Green Chemistry Principles in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to reduce environmental impact and improve safety and efficiency. beilstein-journals.orggoogle.com Key areas of development include the use of greener solvents, alternative energy sources, and catalytic methods.

For the synthesis of N-substituted indoles, traditional methods often use volatile and hazardous organic solvents like DMF or THF. orgsyn.org Greener alternatives include the use of water, ionic liquids, or solvent-free conditions. beilstein-journals.orggoogle.com For example, the N-alkylation of indoles has been successfully carried out in water using phase-transfer catalysts, and the Fischer indole synthesis has been adapted to run in aqueous media or under solvent-free microwave irradiation. beilstein-journals.org

The development of reusable catalysts is another cornerstone of green indole synthesis. While many formylation and cross-coupling reactions rely on stoichiometric reagents or homogeneous catalysts that are difficult to recover, there is a growing focus on the use of heterogeneous catalysts. These can include metal nanoparticles supported on solid matrices or encapsulated catalysts that can be easily filtered and reused for multiple reaction cycles, minimizing waste and cost. beilstein-journals.org For instance, nano-TiO₂ has been used as a recyclable catalyst for the synthesis of bis(indolyl)methanes, a reaction related to the functionalization of indoles. beilstein-journals.org

Furthermore, a shift from stoichiometric reagents, such as in the traditional Vilsmeier-Haack reaction, to catalytic versions is a significant green advancement. Catalytic Vilsmeier-Haack reactions that utilize a phosphine (B1218219) oxide catalyst have been developed, avoiding the use of stoichiometric amounts of POCl₃. rsisinternational.org

Advanced Spectroscopic and Structural Elucidation of 1 2,4 Difluorobenzyl 3 Formyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound offers a precise signature of the proton environments within the molecule. The aldehydic proton of the formyl group is expected to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org

The protons of the indole (B1671886) ring exhibit characteristic chemical shifts. The H-2 proton, adjacent to the nitrogen and the formyl-substituted carbon, is anticipated to resonate as a singlet at approximately 7.5-7.8 ppm. The protons on the benzo-fused portion of the indole ring (H-4, H-5, H-6, and H-7) will appear in the aromatic region, generally between 7.0 and 8.3 ppm, with their exact shifts and multiplicities determined by their electronic environment and coupling interactions. rsc.org

The benzylic protons (N-CH₂) are expected to produce a singlet around 5.4-5.6 ppm. The protons of the 2,4-difluorobenzyl group will show a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The H-3' and H-5' protons will be influenced by the adjacent fluorine atoms, leading to doublet of doublets or more complex multiplets in the range of 6.8-7.2 ppm. The H-6' proton will also display coupling to the adjacent proton and fluorine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 9.9-10.1 | s |

| H-2 | 7.5-7.8 | s |

| H-4 | 8.1-8.3 | d |

| H-5 | 7.2-7.4 | t |

| H-6 | 7.2-7.4 | t |

| H-7 | 7.4-7.6 | d |

| N-CH₂ | 5.4-5.6 | s |

| H-3' | 6.8-7.0 | m |

| H-5' | 6.9-7.1 | m |

| H-6' | 7.0-7.2 | m |

Note: Predicted values are based on analogous compounds and general NMR principles. s = singlet, d = doublet, t = triplet, m = multiplet.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the formyl group is the most deshielded, with a characteristic resonance at approximately 185-195 ppm. youtube.com The carbons of the indole ring appear in the aromatic region (110-140 ppm). The C-3 carbon, bearing the formyl group, and the C-3a and C-7a carbons at the ring junction have distinct chemical shifts.

The benzylic carbon (N-CH₂) is expected around 45-50 ppm. The carbons of the difluorobenzyl ring will show signals in the aromatic region, with the carbons directly bonded to fluorine (C-2' and C-4') exhibiting large one-bond carbon-fluorine coupling constants (¹JCF). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CHO | 185-195 |

| C-2 | 135-140 |

| C-3 | 118-122 |

| C-3a | 128-132 |

| C-4 | 122-125 |

| C-5 | 123-126 |

| C-6 | 121-124 |

| C-7 | 110-113 |

| C-7a | 136-139 |

| N-CH₂ | 45-50 |

| C-1' | 115-118 (d, JCF) |

| C-2' | 160-164 (dd, ¹JCF, ²JCF) |

| C-3' | 104-107 (t, JCF) |

| C-4' | 162-166 (dd, ¹JCF, ²JCF) |

| C-5' | 111-114 (d, JCF) |

| C-6' | 131-134 (d, JCF) |

Note: Predicted values are based on analogous compounds and general NMR principles. d = doublet, t = triplet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, correlations would be observed between the adjacent protons on the indole's benzene (B151609) ring (H-4 with H-5, H-5 with H-6, etc.) and within the difluorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signal for each protonated carbon. For example, the signal for the benzylic protons (N-CH₂) would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected from the aldehydic proton to C-3 and C-2, and from the benzylic protons to C-1', C-2', C-6', and the nitrogen-bearing carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in the NOESY spectrum would help to determine the preferred conformation of the 2,4-difluorobenzyl group relative to the indole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the formyl group in the region of 1650-1700 cm⁻¹. chemicalbook.comnist.gov The C-H stretching of the aldehyde proton may be observed as a weaker band around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-N stretching of the indole ring and the C-F stretching of the difluorobenzyl group will also have characteristic absorptions.

Raman spectroscopy , being complementary to IR, would also be sensitive to the vibrations of the molecule. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C=O stretching vibration would also be observable.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O (formyl) | Stretching | 1650-1700 | Strong (IR), Medium (Raman) |

| C-H (aldehyde) | Stretching | 2820-2850, 2720-2750 | Weak-Medium (IR) |

| Aromatic C-H | Stretching | >3000 | Medium (IR), Strong (Raman) |

| Aromatic C=C | Stretching | 1400-1600 | Medium-Strong (IR & Raman) |

| C-N (indole) | Stretching | 1200-1350 | Medium (IR) |

| C-F | Stretching | 1100-1300 | Strong (IR) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the calculated exact mass can be used to confirm its elemental composition.

The molecular formula of this compound is C₁₆H₁₁F₂NO. The expected monoisotopic mass for the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass:

C₁₆H₁₁F₂NO: 271.0799

[M+H]⁺ (C₁₆H₁₂F₂NO⁺): 272.0877

The observation of a peak corresponding to this exact mass in an HRMS analysis would provide strong evidence for the presence and correct elemental composition of the target compound. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information for the structural confirmation of synthetic compounds by analyzing the fragmentation patterns that arise from ionization. While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on its chemical structure and the known behavior of related N-benzyl indole derivatives under electron ionization (EI) or other ionization techniques. nih.govmiamioh.edu

The molecular structure consists of an indole-3-carbaldehyde core N-substituted with a 2,4-difluorobenzyl group. The most probable fragmentation pathways would involve the cleavage of the bond between the indole nitrogen and the benzylic carbon, as this is typically the most labile bond in such structures.

Key expected fragmentation events include:

Formation of the 2,4-difluorobenzyl cation: A prominent peak is anticipated at a mass-to-charge ratio (m/z) of 127, corresponding to the [C₇H₅F₂]⁺ ion. This fragment is stabilized by the aromatic ring.

Formation of the indole-3-carbaldehyde radical cation: The cleavage would also result in a fragment at m/z 144, corresponding to the [C₉H₆NO]⁺ radical, which represents the indole-3-carbaldehyde portion of the molecule losing one hydrogen. nist.gov

Molecular Ion Peak: The molecular ion ([M]⁺) for this compound, with a molecular weight of 271.26 g/mol , may be observed, although it could be weak depending on the ionization energy used. Hard ionization techniques often lead to extensive fragmentation where the molecular ion is less abundant.

The analysis of related compounds, such as 1-benzyl-indole-3-carbinol, shows a strong peak corresponding to the loss of the benzyl (B1604629) group, supporting this predicted fragmentation pathway. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₆H₁₁F₂NO]⁺ | 271 |

| Indole-3-carbaldehyde fragment | [C₉H₆NO]⁺ | 144 |

| 2,4-Difluorobenzyl cation | [C₇H₅F₂]⁺ | 127 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal lattice.

As of this writing, the specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of the closely related analogue, 1-benzyl-1H-indole-3-carbaldehyde, has been determined (Cambridge Structural Database Deposition Number: 684588), providing valuable insight into the likely molecular geometry and packing interactions. nih.gov

Table 2: Crystallographic Data for the Analogue Compound 1-benzyl-1H-indole-3-carbaldehyde

| Parameter | Value |

| Compound Name | 1-benzyl-1H-indole-3-carbaldehyde |

| CSD Deposition No. | 684588 |

| Chemical Formula | C₁₆H₁₃NO |

| Source | The Cambridge Structural Database nih.gov |

| Note | Specific cell parameters and space group data require access to the database entry. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

The core chromophore in this compound is the indole-3-carbaldehyde system. The indole ring itself exhibits characteristic absorptions, which are modified by the presence of the conjugated formyl group at the C3 position. This conjugation extends the π-system, resulting in a bathochromic (red) shift of the absorption bands compared to unsubstituted indole.

Studies on the parent compound, indole-3-carbaldehyde, and its close analogue, indole-3-acetaldehyde, show distinct absorption maxima. researchgate.netresearchgate.net Indole-3-acetaldehyde displays local maxima at approximately 244 nm, 260 nm, and 300 nm. researchgate.net These absorptions are attributed to π → π* transitions within the aromatic indole system and the conjugated aldehyde. The N-substitution with a 2,4-difluorobenzyl group is expected to have a minor effect on the position of these maxima, as the benzyl group is not directly conjugated with the indole π-system. However, slight solvatochromic and electronic perturbation effects may be observed.

Table 3: UV-Visible Absorption Maxima for Analogue Compound Indole-3-acetaldehyde

| Absorption Maxima (λmax) | Electronic Transition Type |

| ~244 nm | π → π |

| ~260 nm | π → π |

| ~300 nm | π → π* |

| Source | Data based on Indole-3-acetaldehyde. researchgate.net |

Computational and Theoretical Investigations of 1 2,4 Difluorobenzyl 3 Formyl 1h Indole

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For the target compound, this analysis would identify the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other chemical species. For 1-(2,4-difluorobenzyl)-3-formyl-1H-indole, an MEP map would visualize the electrostatic potential on the molecule's surface, indicating areas prone to electrophilic and nucleophilic interactions.

Conformational Analysis and Potential Energy Surface Exploration

Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis involves identifying the stable conformers and determining their relative energies. Exploring the potential energy surface helps to understand the energy barriers between different conformations and the likelihood of their existence at a given temperature. For a flexible molecule like this compound, this analysis would be critical for understanding its preferred shapes and how they might influence its biological activity or chemical reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as a solvent. By simulating the compound in different solvents, one could understand how the solvent influences its conformational preferences and dynamic properties. This information is crucial for predicting its behavior in realistic chemical or biological systems.

In Silico Approaches to Molecular Recognition and Binding Mode Prediction with Abstract Macromolecular Scaffolds

This section is a hypothetical framework, as no specific data for this compound exists in the current body of scientific literature.

Theoretical investigations into the molecular recognition of this compound would likely begin with the construction of a high-quality 3D model of the molecule. Using computational chemistry software, its geometry would be optimized to find the most stable energetic conformation.

Following this, hypothetical macromolecular scaffolds could be designed to probe the interaction potential of the compound. These abstract scaffolds would not necessarily represent known biological proteins but would be constructed with various types of interaction sites, such as hydrophobic pockets, hydrogen bond donors and acceptors, and regions of electrostatic potential.

Molecular docking simulations would then be performed to predict the preferred binding orientation of this compound within these abstract cavities. The results would be scored based on calculated binding energies, which estimate the strength of the interaction. A lower binding energy typically suggests a more favorable and stable interaction.

To further refine these predictions, molecular dynamics (MD) simulations could be employed. An MD simulation would model the movement of the compound and the scaffold over time, providing insights into the stability of the predicted binding pose and the specific intermolecular forces at play. Key interactions, such as hydrogen bonds between the formyl group's oxygen and scaffold donors, or π-stacking interactions involving the indole (B1671886) and difluorobenzyl rings, would be meticulously analyzed.

The data generated from such a hypothetical study could be presented in the following tables:

Table 1: Predicted Binding Affinities with Abstract Scaffolds

| Abstract Scaffold Model | Predicted Binding Energy (kcal/mol) | Predominant Interaction Types |

| Hydrophobic Pocket Model | Data not available | Data not available |

| Polar Cavity Model | Data not available | Data not available |

| Mixed-Character Model | Data not available | Data not available |

Table 2: Key Intermolecular Interactions in a Hypothetical Binding Mode

| Functional Group of Ligand | Interacting Region of Scaffold | Interaction Type | Predicted Distance (Å) |

| 3-formyl group (C=O) | Data not available | Data not available | Data not available |

| Indole ring (NH) | Data not available | Data not available | Data not available |

| 2,4-Difluorobenzyl (Fluorine) | Data not available | Data not available | Data not available |

| Benzyl (B1604629) ring (π-system) | Data not available | Data not available | Data not available |

Until dedicated research is published, any discussion on the computational and theoretical investigations of this compound remains speculative.

Chemical Reactivity and Transformation Pathways of 1 2,4 Difluorobenzyl 3 Formyl 1h Indole

Reactions at the Formyl Group (C3-CHO)

The aldehyde function at the C3 position is a versatile handle for a wide array of chemical transformations, serving as an electrophilic site for nucleophilic attack and a precursor for various functional groups.

The formyl group of indole-3-carbaldehydes can be readily reduced to a hydroxymethyl group (an alcohol) or completely to a methyl group (a hydrocarbon). The choice of reducing agent determines the final product. For instance, catalytic hydrogenation using reagents like Raney nickel with hydrazine (B178648) hydrate (B1144303) is a common method for reducing nitro groups and can also effect the reduction of aldehydes, typically to the alcohol stage under controlled conditions. orgsyn.org More potent reducing systems would be required for complete reduction to the hydrocarbon.

Table 1: Reduction Reactions of the C3-Formyl Group

| Reagent System | Product | Functional Group Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(2,4-Difluorobenzyl)-1H-indol-3-yl)methanol | Aldehyde to Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,4-Difluorobenzyl)-1H-indol-3-yl)methanol | Aldehyde to Primary Alcohol |

| Raney Nickel, Hydrazine Hydrate | 1-(2,4-Difluorobenzyl)-1H-indol-3-yl)methanol | Aldehyde to Primary Alcohol |

The aldehyde at C3 can be oxidized to the corresponding carboxylic acid, 1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid. This transformation introduces a key functional group for further derivatization, such as amidation or esterification. Standard oxidizing agents are effective for this purpose. For example, manganese dioxide (MnO₂), often used for oxidizing allylic or benzylic alcohols, can also oxidize aldehydes to carboxylic acids, as demonstrated in the synthesis of a formyl-pyrimidine derivative. mdpi.com Other common reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are also applicable.

Table 2: Oxidation of the C3-Formyl Group

| Reagent System | Product | Functional Group Transformation |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 1-(2,4-Difluorobenzyl)-1H-indole-3-carboxylic acid | Aldehyde to Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | 1-(2,4-Difluorobenzyl)-1H-indole-3-carboxylic acid | Aldehyde to Carboxylic Acid |

The electrophilic carbon of the formyl group is highly susceptible to attack by nucleophiles, leading to a variety of addition and condensation products.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) to the aldehyde, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and results in the formation of an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comalfa-chemistry.com This pathway is a powerful method for C-C bond formation, yielding conjugated systems. sigmaaldrich.com

Schiff Base Formation : The formyl group readily condenses with primary amines to form imines, commonly known as Schiff bases (-C=N-). unsri.ac.id This reaction is fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes. unsri.ac.idresearchgate.net For instance, N-benzyl indole-3-carbaldehydes react with thiosemicarbazide (B42300) to form thiosemicarbazones, a class of Schiff bases, which are then evaluated for biological activity. rsc.org The formation of the azomethine hydrogen signal in NMR spectra confirms the condensation. rsc.org

Table 3: Common Condensation Reactions

| Reaction Type | Nucleophile | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel wikipedia.orgsigmaaldrich.com | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Indole (B1671886) Derivative |

| Schiff Base Formation unsri.ac.id | Primary Amine (e.g., R-NH₂) | Acid/Base Catalyst (often none needed) | Indole-3-imine (Schiff Base) |

The formyl group is a key director for constructing more complex molecular architectures through carbon-carbon and carbon-nitrogen bond formations.

Carbon-Carbon Bond Formation : Beyond the Knoevenagel condensation, the aldehyde can participate in various other C-C bond-forming reactions. Wittig-type reactions with phosphorus ylides can convert the formyl group into an alkene. Organometallic reagents, such as Grignard or organolithium reagents, can add to the aldehyde to produce secondary alcohols, which can be further transformed.

Carbon-Nitrogen Bond Formation : The formation of Schiff bases is a primary example of C-N bond formation. researchgate.net These imine intermediates can be further elaborated. For example, they can be reduced to form secondary amines or participate in cycloaddition reactions. The synthesis of complex indole hybrids often relies on reactions at the C3 position, where the formyl group acts as an essential electrophilic partner. nih.govresearchgate.netnih.gov The creation of indole-based thiosemicarbazones is a direct application of this principle, where the formyl group enables the attachment of a nitrogen-rich side chain. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it inherently reactive toward electrophilic aromatic substitution (EAS). nih.gov The site of highest electron density and greatest reactivity is typically the C3 position of the pyrrole (B145914) ring. ic.ac.ukstackexchange.comnih.gov This preference is attributed to the ability of the cationic intermediate formed upon attack at C3 (a Wheland intermediate) to maintain the aromaticity of the fused benzene (B151609) ring, which is not the case for attack at C2. ic.ac.ukstackexchange.com

Conversely, nucleophilic aromatic substitution (NAS) on the indole core is far less common due to the ring's high electron density. Such reactions typically require the presence of potent electron-withdrawing groups on the indole ring to reduce its electron density sufficiently for a nucleophile to attack. acs.org Alternatively, the indole can be converted into an electrophilic intermediate, such as an indolenine, to facilitate nucleophilic attack. acs.orgresearchgate.net

Regioselectivity under Varying Reaction Conditions

The regioselectivity of electrophilic substitution on the indole scaffold is a well-established principle in heterocyclic chemistry. For unsubstituted or N-substituted indoles, electrophiles overwhelmingly attack the C3 position. nih.gov If the C3 position is already substituted, as in 1-(2,4-difluorobenzyl)-3-formyl-1H-indole, electrophilic attack is redirected. The next most reactive site on the pyrrole ring is C2; however, the presence of substituents on both N1 and C3 significantly influences the outcome.

In cases where the C3 position is blocked, electrophilic substitution can be directed to the C2 position or, more commonly if the pyrrole ring is deactivated, to the benzenoid ring at positions C4, C5, C6, or C7. rsc.orgacs.org The specific conditions and the nature of the electrophile play a crucial role in determining the final substitution pattern. For instance, regioselective nitration of indoles at the C3 position has been achieved under non-acidic and non-metallic conditions, but this is not applicable when C3 is blocked. nih.gov Trifluoroacetylation of indole can result in a mixture of N- and C-substituted products, demonstrating that reaction conditions can alter regiochemical outcomes. researchgate.net

| Indole Substrate | Reaction Type | Primary Site of Substitution | Reference |

|---|---|---|---|

| Indole (N-H) | General Electrophilic Aromatic Substitution | C3 | nih.govic.ac.ukstackexchange.com |

| N-Alkylindole | Vilsmeier-Haack Formylation | C3 | stackexchange.com |

| 3-Methylindole | Nitration | C2 (if forced) or benzenoid ring | nih.gov |

| Indole | Palladium-catalyzed Arylation | C2 or C3 (condition dependent) | nih.gov |

Influence of Existing N1-Benzyl and C3-Formyl Substituents on Ring Activation/Deactivation

In this compound, the indole core is substituted with two distinct groups that profoundly impact its reactivity.

N1-(2,4-Difluorobenzyl) Group : As established, the difluorobenzyl group is electron-withdrawing due to the strong inductive effect of the fluorine atoms. This reduces the electron-donating ability of the pyrrolic nitrogen, leading to a moderate deactivation of the entire indole ring system compared to an N-alkyl or N-H indole.

C3-Formyl Group (-CHO) : The formyl group is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the aromatic ring towards electrophilic substitution. libretexts.org

Dearomatization and Rearomatization Pathways of the Indole Core

Dearomatization reactions provide a powerful strategy for converting flat, aromatic indoles into complex, three-dimensional indoline (B122111) and indolenine structures. acs.orgnih.gov This transformation temporarily disrupts the aromatic system, which can fundamentally alter the molecule's reactivity. For example, the reductive dearomatization of an indole to an indoline increases the nucleophilicity of the nitrogen atom and can be used to prevent undesired side reactions at the C3 position during N-alkylation. acs.orgorganic-chemistry.org

Following a desired chemical transformation on the dearomatized intermediate, the aromatic indole core can often be regenerated through a rearomatization step, typically via oxidation. acs.orgorganic-chemistry.org This dearomatization-rearomatization sequence enables synthetic pathways that are not accessible with the parent indole. acs.org Methodologies for dearomatization are diverse, including reduction with palladium catalysts, organic-chemistry.org visible-light-induced photocatalysis, acs.org and oxidative umpolung (polarity inversion) via hypoiodite (B1233010) catalysis. nih.gov

For this compound, the strongly electron-withdrawing C3-formyl group would make reductive dearomatization challenging. However, oxidative dearomatization or participation in cascade reactions that proceed via dearomatized intermediates could still be viable pathways for further functionalization. rsc.orgnih.gov

Transition Metal-Catalyzed Functionalizations and Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for the selective C-H functionalization of indoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access. rsc.orgbohrium.com These methods have been developed for regioselective functionalization at C2, C3, and various positions on the benzenoid ring (C4–C7). rsc.orgacs.orgrsc.org

For a 1,3-disubstituted substrate such as this compound, C-H functionalization would target the remaining positions: C2, C4, C5, C6, and C7.

C2-Functionalization : Given the blocked C3 position, direct C-H activation at C2 is a plausible pathway, although potentially hindered by the deactivating C3-formyl group. Palladium-catalyzed direct arylation has been shown to be selective for C2 under certain conditions. nih.gov

Benzenoid Ring Functionalization (C4-C7) : Achieving selectivity on the benzene ring is more challenging due to the lower inherent reactivity of these C-H bonds. rsc.org Many successful methods rely on directing groups to steer the metal catalyst to a specific position, such as C7. rsc.org

Cross-Coupling Reactions : While the parent compound lacks a halide for traditional cross-coupling, its derivatives could be readily prepared. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are routinely used to functionalize halo-indoles, demonstrating the versatility of this approach for building molecular complexity. nih.gov For example, a variety of substituted indole-2-carbonitriles have been synthesized from a 3-iodoindole precursor using these standard cross-coupling protocols. nih.gov

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|

| Direct Arylation | Palladium | C2 or C3 | nih.gov |

| C-H Amidation | Ruthenium(II) | C7 (with directing group) | bohrium.com |

| Sonogashira Coupling | Pd(II)/Cu(I) | C3 (from 3-iodoindole) | nih.gov |

| Heck Coupling | Palladium | C3 (from 3-iodoindole) | nih.gov |

| C-H Borylation | Iridium | Benzenoid Ring | acs.org |

| C-H Alkenylation | Rhodium(III) | C2 | bohrium.com |

Structure Property Relationships and Molecular Design Principles for 1 2,4 Difluorobenzyl 3 Formyl 1h Indole Analogues

Role of the C3-Formyl Group in Directing Stereoselective Transformations and Synthetic Utility

The C3-formyl group (an aldehyde) is a powerful and versatile functional group in indole (B1671886) chemistry. Its presence significantly influences the molecule's reactivity and provides a synthetic handle for a vast array of chemical transformations. The formyl group is strongly electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution.

Synthetically, the C3-formyl group is a key precursor for constructing more complex C3-functionalized indole derivatives. researchgate.net It can be readily transformed into other functional groups; for example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine. These transformations are fundamental in the synthesis of tryptamine (B22526) precursors and other biologically relevant molecules. researchgate.net Efficient methods for the C3-formylation of indoles, including iron-catalyzed processes using reagents like formaldehyde, highlight the importance of this moiety in synthetic chemistry. organic-chemistry.orgresearchgate.net

In stereoselective transformations, the carbonyl carbon of the formyl group is an electrophilic center that can be attacked by nucleophiles. The stereochemical outcome of such additions can be controlled using chiral catalysts or auxiliaries. Furthermore, the formyl group can act as a directing group, influencing the stereochemistry of reactions at adjacent positions by coordinating with catalysts or reagents.

Influence of Fluorine Substitution Pattern on Electronic Distribution and Chemical Reactivity

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. nih.gov Fluorine is the most electronegative element, and its introduction onto the N1-benzyl ring of 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole has profound electronic effects. nih.gov

Mono-fluorination: A single fluorine atom generally deactivates the ring towards electrophilic substitution. Its position (ortho, meta, or para) determines the precise electronic distribution.

Di-fluorination (as in 2,4-difluoro): The presence of two fluorine atoms significantly depletes the electron density of the benzyl (B1604629) ring. researchgate.net The 2-fluoro (ortho) and 4-fluoro (para) substituents work in concert to withdraw electron density, making the benzyl group a more potent electron-withdrawing substituent on the indole nitrogen compared to an unsubstituted benzyl group. This altered electronic distribution can affect intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn influences solid-state packing and solubility. researchgate.netstrath.ac.uk

Tri-fluorination: Increasing the number of fluorine atoms further enhances the electron-withdrawing nature of the substituent group.

Table 2: Calculated Dipole Moments of N1-Substituted Benzyl Indoles Illustrating Electronic Effects of Fluorination

| Compound | Substitution Pattern | Calculated Dipole Moment (Debye) |

| 1-Benzyl-1H-indole | Unsubstituted | ~1.8 D |

| 1-(4-Fluorobenzyl)-1H-indole | Mono-fluorinated (para) | ~2.5 D |

| 1-(2,4-Difluorobenzyl)-1H-indole | Di-fluorinated (ortho, para) | ~3.1 D |

| 1-(2,4,6-Trifluorobenzyl)-1H-indole | Tri-fluorinated | ~3.5 D |

Note: These values are illustrative, based on general chemical principles, to demonstrate the trend of increasing polarity with fluorination.

Design Strategies for Modulating Molecular Conformation and Stereochemistry

Controlling the three-dimensional shape (conformation and stereochemistry) of a molecule is paramount in designing compounds with specific properties. For analogues of this compound, several strategies can be employed.

Conformational Restriction: The bond between the indole nitrogen and the benzyl group allows for considerable rotational freedom. To control the relative orientation of the two ring systems, rigid linkers can be introduced, or bulky substituents can be placed at strategic positions (e.g., on the indole ring or the benzyl ring) to create steric hindrance that favors a particular conformation. Such pre-organization of a molecule's structure can enhance its binding to a target protein. acs.org

Stereocenter Introduction: Introducing chiral centers is a fundamental strategy for exploring stereochemical space. For the title compound, stereoselective reduction of the C3-formyl group to a hydroxyl group would create a chiral center. The use of chiral catalysts or reagents can ensure the formation of a single enantiomer. Similarly, reactions at the C2 position of the indole or on the benzyl ring can be designed to proceed stereoselectively.

Fragment-Based and Scaffold-Hopping Approaches: Modern drug design often involves deconstructing a molecule into key fragments and reassembling them in novel ways or replacing a core scaffold with another that has more desirable properties. mdpi.com For indole analogues, this could involve replacing the indole core with another heterocycle or modifying the linker between the indole and the phenyl ring to alter the molecule's geometry. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of molecules with their physicochemical properties. researchgate.netconicet.gov.ar For a series of analogues of this compound, QSPR could be a powerful tool for predicting various parameters without the need for extensive experimental synthesis and testing.

The process of developing a QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with known experimental property values (e.g., solubility, melting point, partition coefficient) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies. doaj.org

Quantum-chemical descriptors: Derived from quantum mechanics calculations. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov

A successful QSPR model can be used to predict the properties of new, unsynthesized indole analogues, thereby guiding the design of molecules with optimized chemical parameters.

Mechanistic Elucidation of Reactions Involving 1 2,4 Difluorobenzyl 3 Formyl 1h Indole

Reaction Mechanism Studies of N1-Alkylation and Acylation

The introduction of the 2,4-difluorobenzyl group onto the nitrogen atom of the indole (B1671886) ring is a crucial step in the synthesis of the title compound. This transformation is typically achieved through an N-alkylation reaction.

The mechanism of N1-alkylation of indole generally proceeds via a nucleophilic substitution pathway. In the first step, a base is used to deprotonate the indole nitrogen, which has a pKa of approximately 17, to form the highly nucleophilic indolide anion. Common bases for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). The choice of base and solvent can influence the regioselectivity of the alkylation, although N1-alkylation is generally favored.

Once the indolide anion is formed, it acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, in this case, 2,4-difluorobenzyl halide (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the benzylic carbon, and the halide ion departs as the leaving group. The presence of two electron-withdrawing fluorine atoms on the benzyl (B1604629) ring can slightly influence the electrophilicity of the benzylic carbon.

Table 1: Key Steps in the N1-Alkylation of Indole

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Deprotonation | A base abstracts the acidic proton from the indole nitrogen. | Indole, Base (e.g., NaH) | Indolide anion |

| 2. Nucleophilic Attack | The indolide anion attacks the electrophilic carbon of the alkylating agent. | Indolide anion, 2,4-Difluorobenzyl halide | Transition State |

| 3. Substitution | The leaving group (halide) departs, forming the N-alkylated indole. | Transition State | 1-(2,4-Difluorobenzyl)-1H-indole |

While N1-acylation follows a similar principle of nucleophilic attack by the indolide anion on an acylating agent (like an acyl chloride or anhydride), N-alkylation with reagents like 2,4-difluorobenzyl bromide under basic conditions is a standard and direct method for forming the N-C bond. beilstein-journals.orgnih.gov

Mechanistic Pathways of Electrophilic Formylation (e.g., Vilsmeier-Haack Mechanism)

The introduction of a formyl group (-CHO) at the C3 position of the indole ring is most commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgrsc.org This reaction uses a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgyoutube.com

The mechanism can be detailed in the following steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. wikipedia.org This species is the active electrophile in the reaction.

Electrophilic Attack: The indole ring, being electron-rich, acts as a nucleophile. chemistrysteps.com The C3 position is the most nucleophilic site due to its ability to delocalize the positive charge of the resulting intermediate (a sigma complex or arenium ion) over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. The π-electrons from the C2-C3 double bond attack the electrophilic carbon of the Vilsmeier reagent.

Aromatization: The intermediate sigma complex loses a proton from the C3 position to restore the aromaticity of the indole ring, forming a neutral iminium salt intermediate attached at C3.

Hydrolysis: In the final step, aqueous workup hydrolyzes the iminium salt. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final product, 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole, is formed. wikipedia.orgsid.ir

The high regioselectivity for the C3 position is a hallmark of electrophilic substitution on the indole nucleus. wikipedia.org

Exploration of Radical or Ionic Mechanisms in Transformations

While the primary synthesis of this compound relies on well-established ionic pathways, other transformations involving indole derivatives can proceed through radical or alternative ionic mechanisms.

Ionic Mechanisms: Acid-catalyzed alkylations at the C2 position of indoles have been developed, proceeding through an ionic mechanism. frontiersin.orgnih.gov For instance, in the presence of a strong acid like hydroiodic acid (HI), an alkene can be protonated to form a carbocation. This electrophilic carbocation is then attacked by the nucleophilic C3 position of the indole. If the C3 position is already substituted, as in 3-alkylindoles, the reaction can be directed to the C2 position. frontiersin.orgnih.gov Such ionic pathways could be explored for further functionalization of the this compound core, although the electron-withdrawing nature of the formyl group at C3 would deactivate the ring towards further electrophilic attack.

Radical Mechanisms: Recent advancements have shown that indole C-H bonds can be functionalized via radical pathways. For example, visible-light photoredox catalysis can generate radical species that lead to formylation at the C3 position. acs.org In one such method, Rose Bengal, a photosensitizer, can initiate a process where tetramethylethylenediamine (TMEDA) serves as a single-carbon source through C-N bond cleavage, ultimately leading to the formyl group. acs.org While not the standard synthesis for the title compound, these radical mechanisms represent an expanding area of indole chemistry and could be applied to related structures.

Role of Catalysis (e.g., Transition Metal, Organocatalysis) in Directing Regioselectivity and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling highly selective transformations that are otherwise difficult to achieve. For indole derivatives, both transition metal catalysis and organocatalysis are instrumental in controlling the regioselectivity of C-H functionalization. nih.govthieme-connect.com

Transition Metal Catalysis: Transition metals like palladium (Pd), rhodium (Rh), iridium (Ir), iron (Fe), and manganese (Mn) are widely used to catalyze the direct functionalization of indole C-H bonds. acs.orgrsc.orgacs.org The regioselectivity is often controlled by a directing group attached to the indole nitrogen. nih.gov

C2-Functionalization: By installing a suitable directing group on the indole nitrogen (e.g., a pyridine (B92270) or pyrimidine (B1678525) group), transition metal catalysts can direct alkylation, arylation, or alkenylation specifically to the C2 position. acs.org The mechanism typically involves the coordination of the catalyst to the directing group, followed by an intramolecular C-H activation (cyclometalation) at the C2 position.

C4-Functionalization: Certain rhodium and iridium catalysts have been developed to achieve regioselective C-H functionalization at the C4 position of the indole ring, a traditionally difficult position to functionalize directly. acs.org

Organocatalysis: Metal-free organocatalysis offers a complementary approach. For instance, borane (B79455) catalysts like B(C₆F₅)₃ can mediate the direct C3-alkylation of indoles. acs.org The proposed mechanism involves the borane activating an amine-based alkylating agent by abstracting a hydride from the α-carbon to form an iminium-borohydride ion pair. The indole then attacks the electrophilic iminium ion at the C3 position. acs.org Amines themselves can also act as dual-function organocatalysts in certain reactions, such as the electrochemical formylation of indoles. acs.org

Table 2: Catalytic Systems for Regioselective Indole Functionalization

| Catalyst Type | Metal/Compound | Target Position | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (II) | C2 | Directing group-assisted C-H activation | acs.org |

| Transition Metal | Rhodium (I) | C4 | Direct C-H functionalization | |

| Transition Metal | Manganese (I) | C3 | Dehydrogenative C-H alkylation | rsc.org |

| Organocatalyst | B(C₆F₅)₃ | C3 | Heterolytic cleavage of α-N C-H bonds | acs.org |

| Organocatalyst | Amine | C3 | Dual function in electrochemical formylation | acs.org |

Isotope Labeling and Kinetic Studies for Pathway Determination

To unambiguously determine the mechanisms discussed above, chemists rely on advanced experimental techniques such as isotope labeling and kinetic studies. symeres.com

Isotope Labeling: Stable isotope labeling is a powerful tool for tracing the path of atoms through a reaction. nih.govthieme-connect.de

Deuterium (²H) Labeling: To confirm that a specific C-H bond is broken in the rate-determining step, a kinetic isotope effect (KIE) study can be performed. The C-H bond is replaced with a C-D bond. If the reaction proceeds slower with the deuterated substrate, it indicates that this bond is broken during the rate-limiting step. This has been used in studies of iron-catalyzed C2-alkylation of indoles. acs.org

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These isotopes can be incorporated into reactants to track their fate. For example, in the Vilsmeier-Haack reaction, using ¹³C-labeled DMF would result in a ¹³C-labeled formyl group in the product, confirming DMF as the carbon source. Similarly, studies on auxin biosynthesis in plants have used [¹³C₆]anthranilate and [¹³C₈, ¹⁵N₁]indole to trace metabolic pathways. nih.gov

By combining these experimental approaches, a detailed and accurate picture of the reaction mechanisms involving this compound and related compounds can be constructed.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Difluorobenzyl)-3-formyl-1H-indole, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) Vilsmeier-Haack formylation of the indole core at position 3 using POCl₃ and DMF to introduce the formyl group, and (2) N-benzylation with 2,4-difluorobenzyl bromide under basic conditions (e.g., NaH in DMF). Reaction conditions such as temperature (0–60°C), solvent polarity, and stoichiometry of reagents significantly impact yield and purity. For example, excess POCl₃ may lead to over-chlorination byproducts, while slow addition of benzyl halides minimizes di-substitution . Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms regiochemistry of substitution. The formyl proton appears as a singlet near δ 10.0 ppm, while fluorine-induced splitting patterns in aromatic protons (δ 6.5–8.0 ppm) validate the 2,4-difluorobenzyl group .

- ¹⁹F NMR : Distinct signals for the two fluorine atoms (e.g., δ -122 ppm for para-F and δ -115 ppm for ortho-F) confirm substitution patterns .

- HR-MS : Exact mass analysis (e.g., [M+H]⁺) verifies molecular formula and rules out halogenated impurities .

Q. How do the fluorine substituents and formyl group influence the compound’s reactivity and intermolecular interactions?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the formyl group, making it reactive toward nucleophiles (e.g., amines in Schiff base formation). Fluorine also improves metabolic stability and membrane permeability in biological assays. The formyl group enables conjugation with biomolecules (e.g., via hydrazone or oxime linkages) for targeted drug delivery studies .

Advanced Research Questions

Q. What experimental design challenges arise in achieving regioselective substitution during synthesis?

Competing reactions at the indole N1 and C3 positions require precise control:

- N-Benzylation vs. C3 Formylation : Sequential protection/deprotection strategies (e.g., using temporary silyl groups) may be needed to avoid cross-reactivity .

- Byproduct Formation : Trace moisture in NaH/DMF systems can hydrolyze benzyl halides, necessitating anhydrous conditions and inert atmospheres .

- Purification : Similar-polarity byproducts (e.g., di-benzylated indoles) require advanced chromatographic techniques (e.g., HPLC with C18 columns) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may stem from:

- Purity Issues : Residual solvents (e.g., DMF) or unreacted starting materials can skew results. Quantitative NMR (qNMR) or LC-MS purity checks are recommended .

- Assay Conditions : Differences in buffer pH, reducing agents, or cell lines (e.g., HEK293 vs. HeLa) may alter activity. Standardized protocols (e.g., ATP concentration in kinase assays) improve reproducibility .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Substituent Scanning : Replace the formyl group with bioisosteres (e.g., carboxylic acids, amides) to assess electronic effects on target binding .

- Fluorine Walk : Synthesize analogs with fluorines at alternative positions (e.g., 3,5-difluoro) to probe steric and electronic contributions .

- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes and guides rational design .

Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

The formyl group serves as a handle for click chemistry (e.g., alkyne-azide cycloaddition) to generate combinatorial libraries. For example:

- Schiff Base Formation : React with hydrazines to create hydrazone-linked probes for fluorescence-based enzyme inhibition assays .

- Peptide Conjugation : Link to cell-penetrating peptides (e.g., TAT) for intracellular delivery studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.